![molecular formula C7H11NO2 B2693649 Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate CAS No. 1909320-08-6](/img/structure/B2693649.png)
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azabicyclo[220]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the formation of the bicyclic structure with high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated bicyclic compounds.
科学研究应用
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate: Another bicyclic compound with a similar structure but different ring size and nitrogen positioning.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic framework but differ in the substitution patterns and functional groups.
Uniqueness
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)8-4-5-2-3-6(5)8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCJCFJUKXYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2C1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
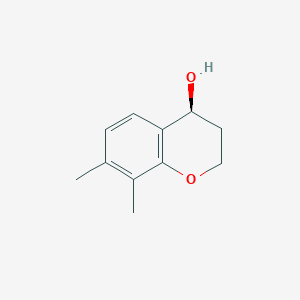
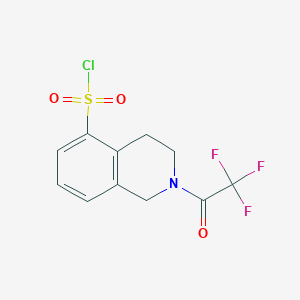
![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2693568.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2693572.png)
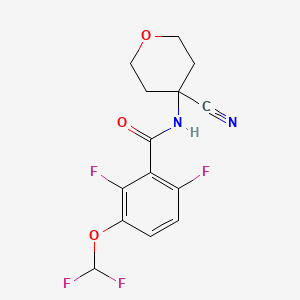
![methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)

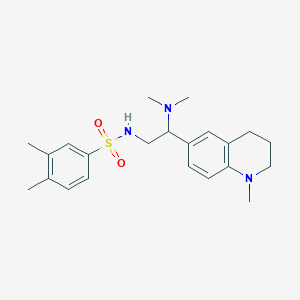
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)
![2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2693587.png)
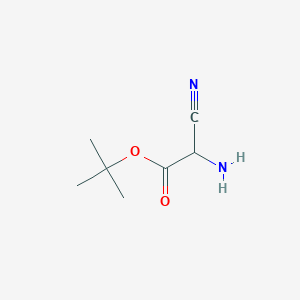
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B2693589.png)
